Lithium diisopropylamide (LDA) is a widely used and powerful base in organic synthesis, particularly for deprotonation and the formation of organolithium reagents.
Research involving LDA often focuses on developing new and efficient synthetic methodologies. This includes:
LDA has potential applications in material science, such as:
Lithium diisopropylamide is a chemical compound with the molecular formula LiN(CH(CH₃)₂)₂. It is a strong base widely utilized in organic synthesis due to its excellent solubility in non-polar organic solvents and its non-nucleophilic nature. Typically encountered as a colorless solid, lithium diisopropylamide is primarily generated and used in solution. The compound was first synthesized by Hamell and Levine in 1950, primarily for the deprotonation of esters at the α position without attacking the carbonyl group .
Lithium diisopropylamide functions as a sterically hindered base, making it particularly effective for forming enolates from carbonyl compounds. Its unique structure allows it to form aggregates in solution, with the extent of aggregation varying based on the solvent used. In tetrahydrofuran, it predominantly exists as a solvated dimer, while in non-polar solvents like toluene, it can form oligomers
LDA's mechanism of action revolves around its strong basicity. The bulky isopropyl groups hinder the approach of the negatively charged nitrogen atom to the positively charged carbon after deprotonation, minimizing its nucleophilicity. This allows for clean removal of a proton without unwanted side reactions [].
Lithium diisopropylamide is primarily known for its role in deprotonation reactions, particularly in the formation of enolates. The compound can selectively remove protons from carbon acids, leading to the generation of reactive enolate species that can participate in various nucleophilic reactions, such as:
The compound exhibits both kinetic and thermodynamic control in reactions, allowing for selective formation of products based on reaction conditions .
Lithium diisopropylamide is typically synthesized by reacting n-butyllithium with diisopropylamine in an inert atmosphere. The reaction is performed at low temperatures (0 to -78 °C) to control the formation of the desired product and minimize side reactions. The general reaction can be represented as:
This method allows for the generation of lithium diisopropylamide in situ for immediate use in subsequent reactions, which is often more cost-effective than purchasing commercial solutions
Moreover, research indicates that the aggregation state of lithium diisopropylamide affects its reactivity; thus, understanding these interactions is crucial for optimizing reaction conditions and yields.
Interaction studies involving lithium diisopropylamide often focus on its reactivity with different substrates under various conditions. For instance, studies have demonstrated that lithium diisopropylamide can mediate complex reactions involving imines and unsaturated esters when used alongside hexamethylphosphoramide. These studies reveal that solvation effects significantly influence reaction pathways and outcomes
Several compounds share structural similarities or functional roles with lithium diisopropylamide. Here are some notable examples: Lithium diisopropylamide stands out due to its ability to selectively generate kinetic enolates and its unique solvation behavior that influences reactivity patterns
The development of lithium diisopropylamide began in 1950 when Hamell and Levine at the University of Pittsburgh first prepared this compound alongside several other hindered lithium diorganylamides. Their pioneering work was motivated by the specific goal of effecting deprotonation of esters at the alpha position without nucleophilic attack on the carbonyl group. This breakthrough represented a significant advancement in synthetic methodology, as traditional bases often led to unwanted nucleophilic addition reactions with electrophilic functional groups. The compound remained in relative obscurity for nearly two decades following its initial preparation. It was not until 1967 that a report by Creger brought lithium diisopropylamide to widespread attention within the synthetic organic chemistry community. This delayed recognition highlights the gradual evolution of understanding regarding the compound's unique reactivity profile and its potential applications in complex synthetic transformations. The historical significance of lithium diisopropylamide extends beyond its initial synthesis to encompass the broader development of non-nucleophilic base chemistry. The work of Hamell and Levine established fundamental principles that continue to guide the design of modern base systems, particularly in the context of selective deprotonation strategies. Their insights into the relationship between steric hindrance and nucleophilicity laid the groundwork for subsequent developments in organolithium chemistry. Lithium diisopropylamide possesses the molecular formula C₆H₁₄LiN, corresponding to the systematic name lithium di(propan-2-yl)azanide. The compound features a central lithium cation coordinated to a diisopropylamide anion, where the nitrogen atom is bonded to two isopropyl groups. This structural arrangement imparts significant steric bulk around the basic nitrogen center, which is fundamental to the compound's distinctive reactivity profile. The structural characteristics of lithium diisopropylamide have been extensively studied through various analytical techniques. X-ray crystallographic analysis has revealed that the compound crystallizes as a disolvated dimer from tetrahydrofuran-hydrocarbon mixtures. In solution, the aggregation state depends critically on solvent conditions and temperature. In tetrahydrofuran, the structure is primarily that of a solvated dimer, while in nonpolar solvents such as toluene, it forms a temperature-dependent oligomer equilibrium. Table 1: Physical and Chemical Properties of Lithium Diisopropylamide The aggregation behavior of lithium diisopropylamide exhibits remarkable complexity. At room temperature in nonpolar solvents, trimers and tetramers represent the most likely structures. With decreasing temperature, the aggregation extends to pentameric and higher oligomeric structures. This temperature-dependent aggregation behavior has profound implications for the compound's reactivity and selectivity in synthetic applications. Like most organolithium reagents, lithium diisopropylamide is not a salt but is highly polar in nature. The polar character arises from the ionic bonding between the lithium cation and the nitrogen anion, while the overall molecular architecture maintains characteristics typical of organometallic compounds. This unique bonding situation contributes to the compound's distinctive solvation requirements and aggregation tendencies. The significance of lithium diisopropylamide in organic synthesis stems from its exceptional ability to perform highly selective deprotonation reactions under kinetic control. The compound's sterically hindered structure enables it to abstract protons from less hindered sites preferentially, leading to the formation of kinetic rather than thermodynamic products. This selectivity is particularly valuable in complex molecular systems where multiple deprotonation sites are available. The mechanistic basis for lithium diisopropylamide's unique reactivity has been extensively investigated through kinetic studies and computational analyses. Rate studies have revealed that reactions proceed through substrate-dependent combinations of monosolvated monomer, disolvated monomer, and tetrasolvated dimer structures. The specific mechanistic pathway depends on both substrate structure and solvent conditions, highlighting the sophisticated nature of this reagent's behavior. Table 2: Synthetic Applications and Reaction Types The compound's non-nucleophilic character represents another crucial aspect of its synthetic utility. Unlike many strong bases that can participate in nucleophilic substitution or addition reactions, lithium diisopropylamide functions purely as a proton abstractor. This selectivity allows for clean deprotonation reactions even in the presence of electrophilic functional groups that would normally interfere with base-mediated transformations. Mechanistic studies have revealed that lithium diisopropylamide-mediated reactions often proceed through spectroscopically invisible intermediates. The compound exists primarily as aggregates in its ground state, but rate-determining deprotonation occurs through dissociated monomeric species. This dissociation-deprotonation mechanism explains many of the observed kinetic phenomena and provides insights for optimizing reaction conditions. The synthetic applications of lithium diisopropylamide extend across numerous reaction classes, including enolate chemistry, directed metalation reactions, and elimination processes. The compound has played a particularly important role in natural product synthesis, where its selectivity and functional group tolerance enable complex structural modifications that would be difficult to achieve with alternative reagents. Lithium diisopropylamide occupies a distinctive position within the family of strong non-nucleophilic bases, characterized by its optimal balance of basicity and steric hindrance. The compound's conjugate acid possesses a pKₐ value of 36, placing it among the strongest organic bases commonly employed in synthesis. This high basicity enables deprotonation of weakly acidic carbon-hydrogen bonds while maintaining selectivity for kinetic products. Table 3: Comparison of Strong Non-nucleophilic Bases Comparative studies with other non-nucleophilic bases have revealed important differences in reactivity and selectivity patterns. Lithium tetramethylpiperidide, for example, offers advantages over lithium diisopropylamide in certain ortholithiation reactions due to its even greater steric bulk. Conversely, lithium bis(trimethylsilyl)amide provides different selectivity profiles owing to its silicon-based steric protection. The mechanistic behavior of lithium diisopropylamide distinguishes it from other strong bases through its aggregation-dependent reactivity. While many bases function through simple acid-base equilibria, lithium diisopropylamide exhibits complex solution dynamics involving multiple aggregation states. This complexity provides opportunities for fine-tuning reactivity through solvent selection and temperature control. Research has demonstrated that lithium diisopropylamide-mediated reactions are typically 5-500 times faster than comparable reactions with other lithium amides under similar conditions. This enhanced reactivity, combined with excellent regioselectivity, positions lithium diisopropylamide as a preferred choice for many synthetic transformations where both rate and selectivity are critical considerations. The classification of lithium diisopropylamide as a superbase by the International Union of Pure and Applied Chemistry reflects its exceptional position within the hierarchy of strong bases. This designation acknowledges both the compound's fundamental importance in synthetic methodology and its role in advancing mechanistic understanding of organolithium chemistry. Lithium diisopropylamide possesses the molecular formula LiN(CH(CH₃)₂)₂, representing a chemical compound where lithium is coordinated to a diisopropylamide anion [1]. The compound exhibits a molecular weight of 107.12-109.14 grams per mole, with slight variations reported across different sources due to calculation methods and isotopic considerations [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 4111-54-0 [2] [3]. The molecular structure of lithium diisopropylamide demonstrates highly polar character rather than ionic salt behavior, distinguishing it from typical alkali metal compounds [1]. X-ray crystallographic analysis reveals that lithium atoms adopt a planar tricoordinate geometry, surrounded by three nitrogen atoms with an average lithium-nitrogen bond length of 2.017 Angstroms [7]. The compound forms aggregates in solution, with the extent of aggregation being highly dependent on solvent type and temperature conditions [1]. In tetrahydrofuran solutions, lithium diisopropylamide primarily exists as solvated dimers, while in nonpolar solvents such as toluene, it forms temperature-dependent oligomer equilibria [1]. At room temperature, trimers and tetramers represent the most probable structures, with decreasing temperature promoting aggregation to pentameric and higher oligomeric forms [1]. The crystalline structure consists of infinite chains of dimeric units connected by bridging tetramethylethylenediamine ligands [7]. Lithium diisopropylamide appears as a colorless solid in its pure crystalline form, though it is typically generated and observed only in solution due to handling considerations [1]. Commercial solutions exhibit colors ranging from brown liquid to dark yellow, orange, or dark red-brown, with color variations depending on solution age, concentration, and storage conditions [2] [3]. The compound demonstrates a density of 0.864 grams per milliliter at 25 degrees Celsius when measured in solution form [2] [4]. The melting point occurs in the range of 38-42 degrees Celsius, though the compound decomposes upon heating rather than melting cleanly [2] [4]. For solution preparations, a boiling point of 65 degrees Celsius has been reported, along with a flash point of 91 degrees Fahrenheit [2] [4]. The physical state of lithium diisopropylamide varies significantly with environmental conditions and preparation method [2]. While the pure compound exists as a solid, it is predominantly encountered as liquid solutions in organic solvents due to its reactive nature and the practical requirements of synthetic applications [1] [2]. Solid lithium diisopropylamide exhibits pyrophoric characteristics, meaning it can spontaneously ignite upon exposure to air at room temperature [1]. However, solutions of the compound are generally not pyrophoric, making solution-based handling significantly safer for laboratory and industrial applications [1]. This distinction between solid and solution behavior represents a critical consideration for storage and handling protocols. Thermal stability analysis reveals that lithium diisopropylamide is unstable at elevated temperatures, with decomposition occurring above its melting point range [2]. The compound demonstrates sensitivity to both air and moisture, requiring handling under inert atmosphere conditions to prevent degradation [3] [4]. Commercial solutions maintain stability when stored at temperatures between 2-8 degrees Celsius, though prolonged storage at ambient temperatures results in gradual activity loss [2] [14]. Stability studies conducted under simulated plant conditions show that solutions containing tetrahydrofuran in appropriate ratios exhibit enhanced thermal stability compared to pure preparations [14]. The thermal stability appears independent of concentration for solutions containing equimolar ratios of lithium diisopropylamide to tetrahydrofuran [14]. Solutions with concentrations exceeding 2.3 molar will precipitate at lower temperatures but can be redissolved at room temperature [14]. Lithium diisopropylamide exhibits distinctive solubility behavior across different organic solvent systems, with solubility patterns directly influencing its aggregation state and reactivity [1] [2]. In water, the compound undergoes immediate decomposition rather than dissolution, producing lithium hydroxide and diisopropylamine as reaction products [2]. In hydrocarbon solvents such as hexane, freshly prepared lithium diisopropylamide demonstrates approximately ten percent solubility [2] [5]. However, this solubility decreases over time due to irreversible precipitation as polymeric species during heating or prolonged storage [2]. The compound tends to precipitate from hydrocarbon solutions as temperature increases or upon extended storage periods [5]. Ether solvents provide significantly higher solubility for lithium diisopropylamide compared to hydrocarbon systems [2]. Ethyl ether supports good solubility, though the compound remains susceptible to decomposition at rates dependent on ether type, concentration, and temperature [2]. Tetrahydrofuran represents the preferred solvent system, offering high solubility and enhanced stability for lithium diisopropylamide solutions [1] [3]. In tetrahydrofuran, lithium diisopropylamide forms stable solvated dimers that maintain their structure across a wide temperature range [1]. The compound demonstrates quantitative solvation by low concentrations of tetrahydrofuran even at elevated temperatures [7]. Toluene solutions exhibit temperature-dependent oligomer formation, with the degree of aggregation varying inversely with temperature [1]. Nuclear magnetic resonance spectroscopy provides detailed structural information about lithium diisopropylamide in various solvent environments [7]. Lithium-6 nuclear magnetic resonance spectroscopy of the compound in pentane at minus 48 degrees Celsius reveals multiple resonances in the 2.7-3.3 parts per million region, corresponding to three to five different cyclic oligomeric species [7]. Nitrogen-15 nuclear magnetic resonance analysis confirms the dimeric nature of lithium diisopropylamide structures through zero-quantum coherence experiments [7]. In pentane solutions, the nitrogen-15 spectrum displays a quintet at 73.4 parts per million with a lithium-nitrogen coupling constant of 4.9 hertz [7]. This coupling pattern definitively establishes dimeric rather than higher oligomeric structures [7]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the methine and methyl carbons of the diisopropylamide group [7]. At minus 90 degrees Celsius in toluene-d8, the methine carbon appears at 48.7 parts per million while methyl carbons resonate at 26.9 parts per million [7]. These chemical shifts vary with temperature and solvent composition, reflecting changes in aggregation state [7]. When complexed with tetramethylethylenediamine, lithium diisopropylamide exhibits modified spectroscopic parameters [7]. The lithium-6 nuclear magnetic resonance spectrum shows a triplet at 2.03 parts per million with a lithium-nitrogen coupling constant of 4.5 hertz [7]. Corresponding nitrogen-15 data displays a quintet at 73.4 parts per million with a coupling constant of 4.9 hertz [7]. Flammable;Corrosive Compound Similarities/Uses Uniqueness Lithium amide Both are strong bases used for deprotonation Lithium amide has less steric hindrance Lithium bis(trimethylsilyl)amide Used for similar nucleophilic reactions More reactive due to silicon's electronegativity Lithium tetramethylpiperidide Strong base used in organic synthesis More sterically hindered than lithium diisopropylamide Sodium hydride Both are strong bases Sodium hydride is less selective than lithium diisopropylamide Molecular Structure and Chemical Formula
Property Value Reference Molecular Formula C₆H₁₄LiN Molecular Weight 107.123 g/mol Melting Point 38-42°C Boiling Point 65°C Density 0.864 g/mL at 25°C Flash Point 91°F Appearance Colorless solid Conjugate Acid pKₐ 36 Significance in Organic Synthesis
Application Type Substrate Class Product Formation Selectivity Enolate Formation Ketones/Esters Kinetic Enolates High Regioselectivity Alkylation Reactions Hydrazones Alkylated Products Stereoselective Deprotonation Carbon Acids Carbanions Site-Selective Metalation Aromatic Compounds Aryllithiums Regioselective Position Among Strong Non-nucleophilic Bases
Base pKₐ (Conjugate Acid) Steric Hindrance Nucleophilicity Applications Lithium diisopropylamide 36 High Very Low Kinetic enolates, directed metalation Lithium bis(trimethylsilyl)amide 26 Very High Low Sterically demanding substrates Lithium tetramethylpiperidide 37 Very High Very Low Ortholithiation reactions Sodium hydride ~35 Low Very Low Heterogeneous reactions Potassium hydride ~35 Low Very Low Heterogeneous reactions Molecular Parameter Value Method Molecular Formula LiN(CH(CH₃)₂)₂ Chemical Analysis [1] Molecular Weight 107.12-109.14 g/mol Literature Values [1] [2] [3] CAS Number 4111-54-0 Registry [2] [3] Li-N Bond Length 2.017 Å (average) X-ray Crystallography [7] Coordination Geometry Planar tricoordinate X-ray Crystallography [7] Physical Characteristics and Appearance
Physical Property Value Notes Appearance Colorless solid Pure form [1] Solution Color Brown to dark red-brown Commercial solutions [2] [3] Density 0.864 g/mL at 25°C Literature value [2] [4] Melting Point 38-42°C Decomposes [2] [4] Boiling Point 65°C Solution form [2] [4] Flash Point 91°F Solution form [2] [4] Stability Parameters and Pyrophoric Nature
Stability Parameter Characteristic Details Pyrophoric Nature Solid form only Solutions not pyrophoric [1] Thermal Stability Decomposes >40°C Above melting point [2] Air Sensitivity High Inert atmosphere required [3] [4] Moisture Sensitivity High Reacts with water [3] [4] Storage Temperature 2-8°C optimal Commercial recommendations [2] Solubility Profiles in Organic Solvents
Solvent System Solubility Structural Behavior Stability Water Decomposes Forms LiOH + amine Immediate decomposition [2] Hexane ~10% (fresh) Mixed oligomers Precipitates on storage [2] [5] Ethyl Ether Good Variable aggregation Concentration dependent [2] Tetrahydrofuran High Solvated dimers Excellent stability [1] [3] Toluene Variable Temperature-dependent oligomers Moderate [1] Spectroscopic Characteristics
Spectroscopic Method Chemical Shift Coupling Constant Conditions Structural Information ⁶Li Nuclear Magnetic Resonance 2.7-3.3 ppm Not specified Pentane, -48°C Multiple oligomers [7] ¹⁵N Nuclear Magnetic Resonance 73.4 ppm (quintet) JLi-N = 4.9 Hz Pentane, -48°C Dimeric structure [7] ¹³C Nuclear Magnetic Resonance 48.7 ppm (CH), 26.9 ppm (CH₃) Not specified Toluene-d8, -90°C Aggregated forms [7] ⁶Li Nuclear Magnetic Resonance (complexed) 2.03 ppm (triplet) JLi-N = 4.5 Hz Tetramethylethylenediamine, -55°C Solvated dimer [7]
Physical Description
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GHS Hazard Statements
H228 (46.05%): Flammable solid [Danger Flammable solids];
H250 (64.47%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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General Manufacturing Information
2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
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